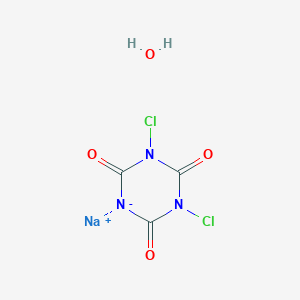
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate is a chemical compound known for its diverse applications in various fields. It is a derivative of cyanuric acid and is often used in industrial and pharmaceutical contexts due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate typically involves the chlorination of cyanuric acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: It is employed in biochemical assays and as a disinfectant due to its antimicrobial properties.
Medicine: It is investigated for its potential use in drug formulations and as an active ingredient in certain pharmaceuticals.
Industry: It is used in water treatment processes, as a bleaching agent, and in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate involves its ability to release chlorine atoms under specific conditions. These chlorine atoms can interact with various molecular targets, leading to the oxidation or chlorination of these targets. This mechanism is particularly useful in its antimicrobial and disinfectant applications .
Comparison with Similar Compounds
Similar Compounds
Sodium dichloroisocyanurate: Similar in structure and used for similar applications, particularly in disinfection and water treatment.
Trichloroisocyanuric acid: Another related compound with strong oxidizing properties used in water treatment and as a bleaching agent.
Uniqueness
What sets Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate apart is its specific balance of stability and reactivity, making it particularly effective in controlled release applications. Its hydrate form also provides unique solubility characteristics that are advantageous in various industrial processes .
Properties
IUPAC Name |
sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3.Na.H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;/h(H,6,9,10);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNREMWFZSJADY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)[N-]C(=O)N(C(=O)N1Cl)Cl.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N3NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














